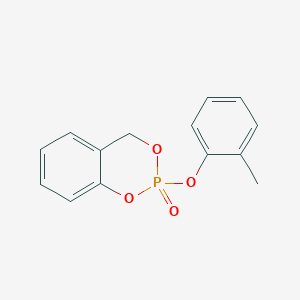

4H-1,3,2-Benzodioxaphosphorin, 2-(2-methylphenoxy)-, 2-oxide

Descripción general

Descripción

Cannabidiphorol, comúnmente conocido como CBDP, es un fitocannabinoide natural que se encuentra en la planta del cannabis. Inicialmente se pensó que era un compuesto sintético hasta su descubrimiento en 2019 por un equipo de científicos italianos . El CBDP es estructuralmente similar al cannabidiol (CBD), pero presenta una cadena alquílica de siete carbonos, lo que lo distingue de otros cannabinoides con cadenas más cortas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El CBDP se puede sintetizar a través de la isomerización del cannabidiol (CBD) aislado. Este proceso implica convertir el CBD en su isómero, CBDP, utilizando condiciones de reacción específicas. La isomerización generalmente requiere un catalizador y una temperatura controlada para facilitar la conversión .

Métodos de producción industrial

La producción industrial de CBDP se basa principalmente en la isomerización del CBD debido a la insuficiente abundancia natural de CBDP en las plantas de cannabis para satisfacer la demanda comercial. La cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas de alta resolución (HRMS) se emplean para garantizar la pureza y calidad del CBDP sintetizado .

Análisis De Reacciones Químicas

Tipos de reacciones

El CBDP experimenta diversas reacciones químicas, que incluyen:

Oxidación: El CBDP se puede oxidar para formar diferentes derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el CBDP en sus formas reducidas.

Sustitución: El CBDP puede participar en reacciones de sustitución, donde un grupo funcional se reemplaza por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción, y diversos nucleófilos para reacciones de sustitución. Las condiciones de reacción generalmente implican temperaturas controladas y disolventes específicos para garantizar los resultados deseados .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de CBDP puede producir cannabinoides oxidados, mientras que la reducción puede producir cannabinoides reducidos con diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Toxicology Applications

4H-1,3,2-Benzodioxaphosphorin, 2-(2-methylphenoxy)-, 2-oxide has been studied for its role in enhancing the toxicity of nerve agents such as soman. Research indicates that this compound can inhibit carboxylic-ester hydrolase activity without affecting phosphoryl phosphatase activity. In experimental settings, pretreatment with this compound has been shown to potentiate the toxicity of soman in mice when administered at a dosage of 0.5 mg/kg . This highlights its importance in understanding the mechanisms of chemical warfare agents and developing countermeasures.

Biochemical Applications

The compound is classified under aryl phosphotriesters, which are significant in biochemical research due to their interactions with biological systems. It has been identified in human blood samples from individuals exposed to this compound or its derivatives . This finding emphasizes the relevance of monitoring exposure levels in occupational health and safety.

Environmental Impact Studies

Given its potential toxicity, studies involving the environmental persistence and degradation of this compound are essential. Research on similar compounds indicates that their breakdown products can also exhibit toxicological effects . Understanding these pathways is crucial for assessing risks associated with chemical spills or improper disposal.

Case Study 1: Nerve Agent Interaction

In a controlled study involving mice, researchers administered soman after pretreating with this compound. The results showed a significant increase in mortality rates compared to control groups not receiving the pretreatment. This study underscores the compound's role as a potentiator of nerve agent toxicity and provides insights into potential protective strategies against chemical warfare agents .

Case Study 2: Human Exposure Monitoring

A study published in a toxicology journal reported the detection of this compound in blood samples from workers exposed to phosphorothioate pesticides. The findings prompted recommendations for regular monitoring and health assessments for individuals working with similar chemicals . This case illustrates the need for stringent safety measures in industries handling hazardous substances.

Mecanismo De Acción

El CBDP ejerce sus efectos al interactuar con diversos objetivos moleculares y vías en el cuerpo. Se ha demostrado que actúa como antagonista en los receptores cannabinoides CB1 y CB2, aunque es menos potente que el cannabidiol en este sentido . Además, el CBDP exhibe actividad agonista en los receptores de serotonina 5HT-1A y los receptores de dopamina D2S, así como modulación alostérica negativa de los receptores opioides mu . Estas interacciones contribuyen a su perfil farmacológico diverso y potenciales efectos terapéuticos.

Comparación Con Compuestos Similares

El CBDP se compara a menudo con otros cannabinoides, como el cannabidiol (CBD), el cannabigerol (CBG), el cannabinol (CBN) y el tetrahidrocannabiforol (THCP). Algunas diferencias clave incluyen:

Cannabidiol (CBD): El CBD tiene una cadena alquílica de cinco carbonos, mientras que el CBDP tiene una cadena de siete carbonos.

Cannabigerol (CBG): El CBG es un precursor de otros cannabinoides y tiene diferentes propiedades farmacológicas en comparación con el CBDP.

Cannabinol (CBN): El CBN es un producto de degradación del tetrahidrocannabinol (THC) y tiene efectos distintos en el sistema endocannabinoide.

Tetrahidrocannabiforol (THCP): El THCP tiene una estructura similar al CBDP pero con una cadena alquílica más larga, lo que lo hace más potente en los receptores cannabinoides.

Actividad Biológica

4H-1,3,2-Benzodioxaphosphorin, 2-(2-methylphenoxy)-, 2-oxide (commonly referred to as CBDP) is an organophosphorus compound that has garnered attention due to its biological activity and potential health implications. This compound is part of a larger class of aryl phosphotriesters and has been studied for its effects on enzymatic activity and potential toxicity.

- Molecular Formula : C14H13O4P

- Molecular Weight : 276.224 g/mol

- Density : 1.32 g/cm³

- Boiling Point : 362.4 °C

- Flash Point : 186.6 °C

Enzymatic Inhibition

CBDP has been shown to significantly inhibit cholinesterase (ChE) and carboxylesterase (CaE) activities in various tissues. A notable study examined the dose-response relationship of CBDP on ChE and CaE activities in rat plasma and lung tissues:

- Inhibition Levels :

- At doses greater than 1.0 mg/kg , CaE activity was inhibited by over 99% .

- A biphasic dose-response curve was observed for ChE inhibition, indicating differing sensitivity at various concentrations.

| Dose (mg/kg) | Plasma ChE Inhibition (%) | RBC ChE Inhibition (%) | Brain ChE Inhibition (%) |

|---|---|---|---|

| <1.0 | <10 | <10 | <10 |

| 1.0 - 2.0 | Up to 80 | Up to 60 | >90 |

This study suggests that CBDP preferentially inhibits butyrylcholinesterase over acetylcholinesterase in these tissues, which may have implications for understanding organophosphate toxicity mechanisms .

Metabolism and Human Exposure

CBDP is not a naturally occurring metabolite; it is primarily found in individuals exposed to this compound or its derivatives. It has been identified in human blood samples, indicating potential exposure through environmental or occupational routes . The compound's presence in the human exposome highlights its relevance in toxicological studies.

Toxicological Studies

In a toxicological assessment, researchers evaluated the effects of CBDP on rat models to understand its impact on cholinergic systems. The findings indicated that CBDP could serve as a useful pretreatment agent for studying organophosphate toxicity due to its potent inhibitory effects on esterases involved in detoxification processes .

Comparative Analysis with Other Organophosphates

A comparative analysis of CBDP with other organophosphates revealed that while many compounds exhibit similar inhibitory properties on cholinesterases, CBDP's unique structure allows for distinct interaction profiles with target enzymes. This specificity may contribute to varying degrees of toxicity and therapeutic potential .

Propiedades

IUPAC Name |

2-(2-methylphenoxy)-4H-1,3,2λ5-benzodioxaphosphinine 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13O4P/c1-11-6-2-4-8-13(11)17-19(15)16-10-12-7-3-5-9-14(12)18-19/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQSEFCGKYFESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OP2(=O)OCC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00924111 | |

| Record name | 2-(2-Methylphenoxy)-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222-87-3 | |

| Record name | Cresyl saligenin phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1222-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Cresyl)-4H-1-3-2-benzodioxaphosphorin-2-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001222873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Methylphenoxy)-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.